molecular formula C12H16ClN3 B13725947 2-Hydrazino-3,5,8-trimethylquinoline hydrochloride CAS No. 1170581-57-3

2-Hydrazino-3,5,8-trimethylquinoline hydrochloride

Cat. No.: B13725947
CAS No.: 1170581-57-3
M. Wt: 237.73 g/mol
InChI Key: GXWIOWKMQKIGNE-UHFFFAOYSA-N
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Description

2-Hydrazino-3,5,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in proteomics research and has various applications in scientific research .

Properties

CAS No.

1170581-57-3

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(3,5,8-trimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-5-8(2)11-10(7)6-9(3)12(14-11)15-13;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

GXWIOWKMQKIGNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)NN)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hydrazino-3,5,8-trimethylquinoline hydrochloride typically involves the reaction of 3,5,8-trimethylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazino derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

2-Hydrazino-3,5,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydrazino-3,5,8-trimethylquinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazino-3,5,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

2-Hydrazino-3,5,8-trimethylquinoline hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the presence of both hydrazino and methyl groups, which contribute to its distinct chemical and biological properties .

Biological Activity

2-Hydrazino-3,5,8-trimethylquinoline hydrochloride is a quinoline derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The compound is characterized by a hydrazine moiety and several methyl groups on the quinoline ring, which may influence its reactivity and interactions with biological targets.

  • Molecular Formula : C12H15N3·HCl
  • Molecular Weight : Approximately 237.73 g/mol
  • CAS Number : 1170581-57-3

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been particularly effective against Gram-positive bacteria.
  • Antiproliferative Effects : The compound has demonstrated potential in inhibiting cell proliferation in cancer cell lines, suggesting its possible use in cancer therapy.
  • Enzyme Inhibition : It has been reported to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of this compound is believed to stem from its ability to bind to key molecular targets:

  • Enzyme Interaction : The compound may inhibit the activity of enzymes associated with cell growth and proliferation.
  • Receptor Modulation : It potentially modulates receptor activity related to neurotransmission and cellular signaling pathways.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showing promise as a broad-spectrum antimicrobial agent.
  • Cancer Cell Proliferation :
    • In vitro experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAntiproliferative ActivityEnzyme Inhibition
This compoundYesYesYes
2-Hydrazino-4-methylquinolineModerateNoNo
4-Hydrazino-2-methylquinolineYesModerateYes

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